

CRISPR-Cas9 mediated knockout of the Protoporphyrinogen oxidase gene

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Compound of Interest

Compound Name: Protoporphyrinogen

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An Application Note and Protocol for CRISPR-Cas9 Mediated Knockout of the **Protoporphyrinogen** Oxidase Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the CRISPR-Cas9 mediated knockout of the **Protoporphyrinogen** oxidase (PPO) gene. **Protoporphyrinogen** oxidase is a critical enzyme in the heme and chlorophyll biosynthesis pathways, making it a significant target for agricultural applications and for studying certain genetic disorders like variegate porphyria.^{[1][2]} This application note details the principles of the knockout strategy, step-by-step experimental protocols from guide RNA design to validation of the knockout, and methods for data analysis.

Introduction

Protoporphyrinogen oxidase (PPO), encoded by the PPOX gene in humans, is a flavoenzyme located on the inner mitochondrial membrane.^[1] It catalyzes the seventh step in protoporphyrin IX biosynthesis: the oxidation of **protoporphyrinogen** IX to protoporphyrin IX.^{[1][3]} This pathway is fundamental for the production of heme in animals and chlorophyll in plants.^[1]

Interest in PPO extends across various fields. In agriculture, inhibiting PPO is the mechanism of action for several herbicides.[1][4] Consequently, knocking out PPO genes in crops is a strategy to reduce enzymatic browning in fruits and vegetables, thereby improving their quality and shelf-life.[5][6][7] In medicine, mutations in the PPOX gene that reduce enzyme activity can lead to variegate porphyria, a metabolic disorder.[1] Therefore, creating PPO knockout models in cell lines and animals is invaluable for studying disease pathogenesis and developing potential therapies.

The CRISPR-Cas9 system offers a precise and efficient tool for generating gene knockouts by creating targeted double-strand breaks (DSBs) in the DNA.[8] The cell's natural repair mechanisms, particularly non-homologous end joining (NHEJ), often introduce small insertions or deletions (indels) at the break site.[9] If these indels cause a frameshift mutation within a coding exon, they can lead to a premature stop codon, resulting in a non-functional, truncated protein—effectively knocking out the gene.[8][9]

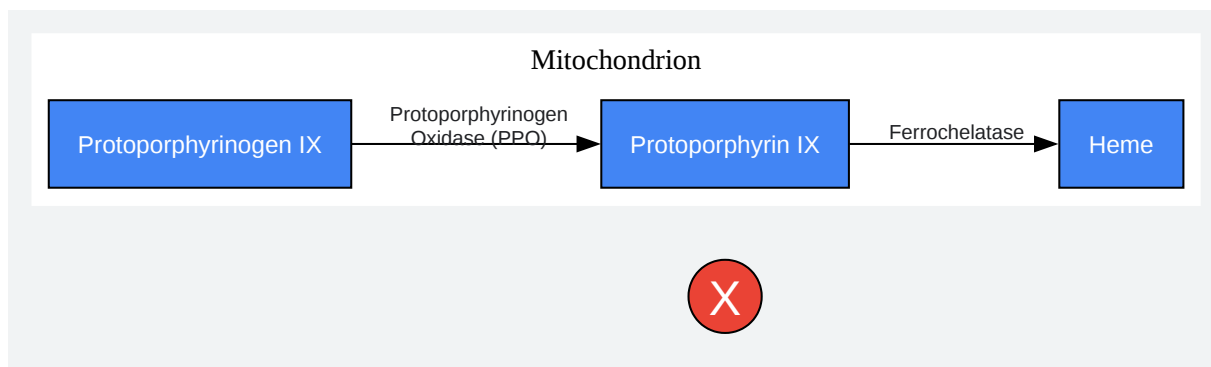
Principle of the Method

The strategy involves designing a single guide RNA (sgRNA) that directs the Cas9 nuclease to a specific target sequence within an early exon of the PPO gene.[9][10] Upon cleavage by Cas9, the error-prone NHEJ pathway repairs the DNA, creating indel mutations that disrupt the open reading frame and lead to a loss-of-function allele. The process involves designing and cloning the gRNA, delivering the CRISPR-Cas9 machinery into the target cells, selecting and isolating edited clones, and validating the knockout at both the genomic and functional levels.

Experimental Workflow and Signaling Pathway

Heme Biosynthesis Pathway and PPO's Role

The following diagram illustrates the position of **Protoporphyrinogen** Oxidase in the heme synthesis pathway and the effect of its knockout.

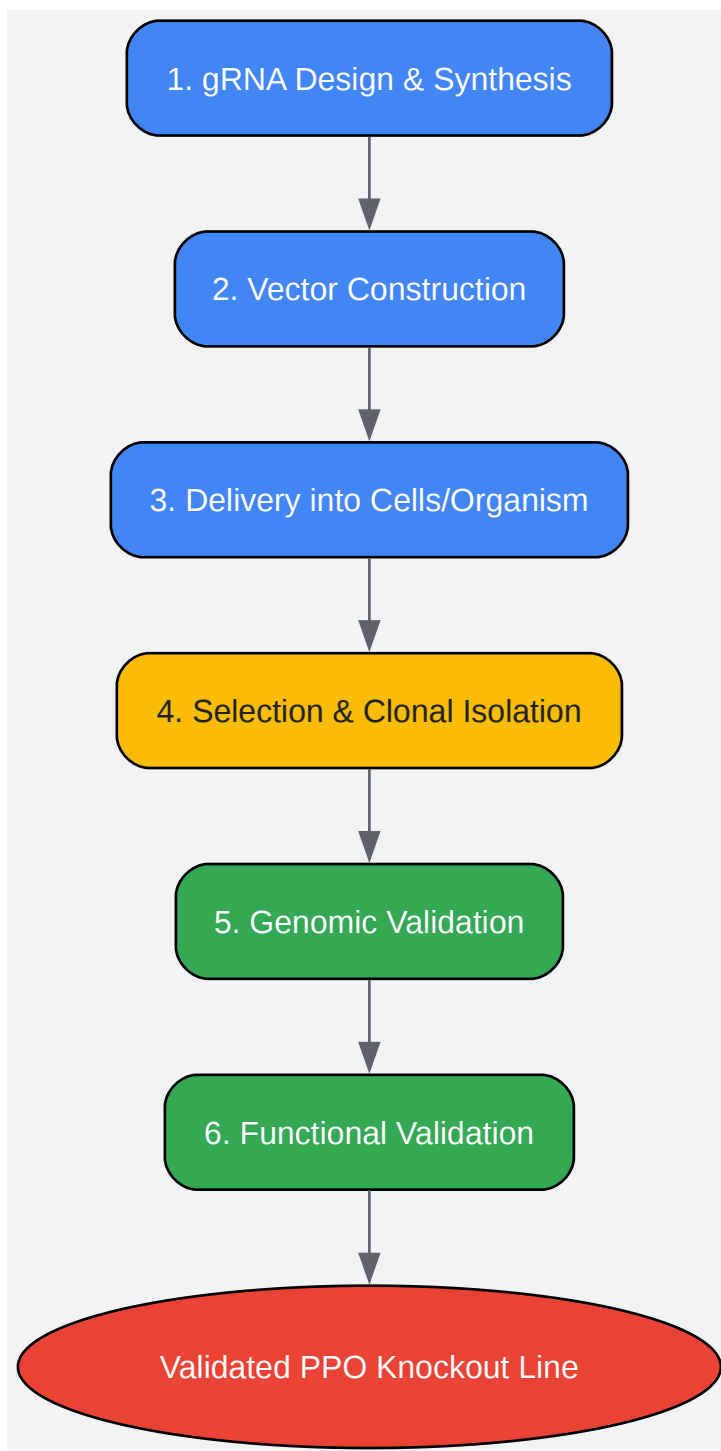


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Caption: Role of PPO in the Heme Biosynthesis Pathway.

CRISPR-Cas9 PPO Knockout Workflow

The diagram below outlines the complete experimental workflow for generating a PPO knockout cell line or organism.



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Caption: General workflow for PPO gene knockout using CRISPR-Cas9.

Detailed Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design and Synthesis

- Obtain Target Gene Sequence: Retrieve the full coding sequence (CDS) of the target PPO gene from a database like NCBI.
- Select Target Exon: To maximize the chances of creating a non-functional protein, choose a target site within an early, constitutively expressed exon (e.g., exon 1 or 2).^{[9][10][11]} Avoid targeting the N- and C-termini to prevent the use of alternative start codons or the creation of a partially functional truncated protein.^[12]
- Identify PAM Sites: Scan the selected exon for Protospacer Adjacent Motifs (PAMs). For *Streptococcus pyogenes* Cas9 (SpCas9), the most common Cas9, the PAM sequence is 5'-NGG-3'.^[13]
- Design gRNA Sequence: The gRNA target sequence is the 20 nucleotides immediately preceding the PAM sequence.
- In Silico Analysis: Use online gRNA design tools (e.g., CHOPCHOP, Synthego's Design Tool) to score potential gRNAs based on predicted on-target efficiency and potential off-target effects.^[14] Select a gRNA with a high on-target score and minimal predicted off-target binding sites.
- Synthesize gRNA: The gRNA can be synthesized as a single-stranded DNA oligonucleotide for cloning or ordered as a synthetic RNA molecule for direct delivery.

Protocol 2: Vector Construction (for plasmid-based delivery)

This protocol assumes the use of a vector that expresses both Cas9 and the gRNA, such as pX458 (pSpCas9(BB)-2A-GFP).^[15]

- Order Oligonucleotides: Order two complementary DNA oligos encoding the 20-bp target sequence. Add appropriate overhangs for cloning into the selected vector (e.g., BbsI overhangs for the pX458 vector).
- Anneal Oligos:

- Resuspend oligos to 100 μ M in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).
- Mix 1 μ L of each oligo with 1 μ L of T4 Ligation Buffer and 7 μ L of nuclease-free water.
- Anneal in a thermocycler: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.
- Digest Vector: Digest 1 μ g of the Cas9-gRNA expression vector with the appropriate restriction enzyme (e.g., BbsI) for 30 minutes at 37°C. Dephosphorylate the vector with an alkaline phosphatase to prevent re-ligation.
- Ligation:
 - Dilute the annealed oligo duplex 1:200.
 - Set up a ligation reaction with the digested vector, the diluted oligo duplex, and T4 DNA Ligase.
 - Incubate at room temperature for 1 hour.
- Transformation: Transform the ligation product into competent E. coli. Plate on appropriate antibiotic selection plates (e.g., ampicillin).
- Verification: Pick colonies, perform a miniprep to isolate plasmid DNA, and verify the correct insertion of the gRNA sequence via Sanger sequencing.

Protocol 3: Delivery of CRISPR-Cas9 Components

Multiple methods exist for delivery, including plasmid transfection, direct delivery of Cas9/gRNA ribonucleoproteins (RNPs), and viral transduction.^{[16][17]} A standard protocol for plasmid transfection into mammalian cells is provided below.

- Cell Culture: Plate 200,000-500,000 cells per well in a 6-well plate 24 hours before transfection. Ensure cells are healthy and 70-90% confluent at the time of transfection.
- Transfection:

- For each well, dilute 2.5 µg of the validated Cas9-gRNA plasmid into a transfection medium (e.g., Opti-MEM).
- In a separate tube, add a lipid-based transfection reagent (e.g., Lipofectamine) to the transfection medium according to the manufacturer's instructions.
- Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature, and then add the complex dropwise to the cells.
- Incubation: Incubate the cells for 48-72 hours to allow for expression of Cas9 and the gRNA, and for gene editing to occur.

Protocol 4: Validation of Gene Knockout

Validation is crucial and should be performed at both the genomic and protein/phenotypic levels.[\[18\]](#)[\[19\]](#)

- Genomic DNA Extraction: After 48-72 hours, harvest a portion of the transfected cells and extract genomic DNA.
- PCR Amplification: Design PCR primers that flank the gRNA target site, amplifying a 300-500 bp region. Run PCR on the extracted genomic DNA.
- Mutation Detection Analysis (e.g., T7 Endonuclease I Assay):
 - Denature and re-anneal the PCR product to form heteroduplexes between wild-type and mutated DNA strands.
 - Treat the re-annealed product with T7 Endonuclease I, which cleaves at mismatched DNA.
 - Analyze the products on an agarose gel. The presence of cleaved fragments indicates that editing has occurred.
- Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing to confirm the presence of indel mutations. For a mixed population of cells, overlapping peaks will appear downstream of the cut site.

- Western Blotting (Protein Level Validation):
 - Lyse knockout and wild-type control cells to extract total protein.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody specific to the PPO protein.
 - The absence of the corresponding protein band in the knockout cell lysate confirms a successful knockout at the protein level.[\[18\]](#)[\[20\]](#)
- Phenotypic Assay (Functional Validation):
 - Assess for the expected functional consequence of the knockout. For PPO knockout in plants, this could be a reduction in browning after cutting.[\[5\]](#)[\[21\]](#) For cell models of variegate porphyria, this might involve measuring the accumulation of **protoporphyrinogen IX**.

Data Presentation: Quantitative Analysis of PPO Knockout

CRISPR-Cas9 has been successfully used to reduce PPO activity in various wheat cultivars. The tables below summarize the quantitative results from a study where a single sgRNA was used to target conserved regions in PPO1 and PPO2 genes.[\[21\]](#)[\[22\]](#)

Table 1: PPO Activity in Edited 'Felder' Spring Wheat Lines

T1 Line ID	PPO Activity Reduction vs. Wild-Type (%)
81.5a	45.1%
81.12a	80.7%
T2 Generation (Max)	86.7%

Data adapted from Wold-McGimsey et al., 2023.[\[21\]](#)[\[22\]](#)

Table 2: PPO Activity in Edited Winter Wheat Lines

Cultivar	T1 Line ID	PPO Activity Reduction vs. Wild-Type (%)
Guardian	19.2a	91.6%
Steamboat	23.2b	80.2%

Data adapted from Wold-McGimsey et al., 2023.[21][22] These results demonstrate the high efficiency of CRISPR-Cas9 in achieving significant, heritable reductions in PPO enzyme activity.[7]

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